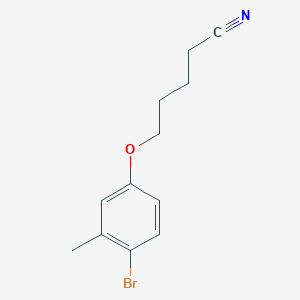

5-(4-Bromo-3-methyl-phenoxy)pentanenitrile

Description

5-(4-Bromo-3-methyl-phenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a 4-bromo-3-methylphenoxy group. This compound is structurally characterized by a brominated aromatic ring with a methyl substituent at the 3-position, linked via an ether bond to the pentanenitrile chain. The compound is cataloged under the reference code 10-F392976 by CymitQuimica but is currently listed as discontinued .

Properties

IUPAC Name |

5-(4-bromo-3-methylphenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQKCGVXSNYXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-methyl-phenoxy)pentanenitrile typically involves the reaction of 4-bromo-3-methylphenol with 5-bromopentanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom bonded to the bromine in 5-bromopentanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-methyl-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromo-3-methyl-phenoxy)pentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-methyl-phenoxy)pentanenitrile involves its interaction with specific molecular targets. The brominated phenoxy group can engage in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(4-Bromo-3-methyl-phenoxy)pentanenitrile with structurally related nitriles, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Nitrile Derivatives

Key Structural and Functional Insights

Substituent Effects on Reactivity and Applications Bromo vs. Fluoro Substitution: The bromo substituent in this compound enhances molecular weight and lipophilicity compared to its fluoro analog (C₁₁H₁₁BrFNO) . Bromine’s larger atomic radius may influence steric interactions in synthetic pathways or receptor binding. Methylthio Group: 5-(Methylthio)pentanenitrile (C₆H₁₁NS) is a volatile nitrile with high odor activity in food matrices, contrasting with the phenoxy-substituted target compound, which lacks reported odorant properties . Aromatic vs. Heterocyclic Substituents: AM2232’s naphthoyl-indole group confers affinity for cannabinoid receptors, highlighting how aromatic heterocycles expand pharmacological utility compared to simple phenoxy derivatives .

Hazards: Pentanenitrile derivatives, such as 5-(acetyloxy)-pentanenitrile, exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting similar safety precautions are warranted for the target compound .

Biological and Industrial Relevance Plant Defense Mechanisms: Nitriles like 5-(methylthio)pentanenitrile are glucosinolate degradation products in Brassica species, acting as herbivore deterrents . The phenoxy-substituted nitrile may lack such ecological roles due to its synthetic origin. Pharmaceutical Potential: Fluorinated nitriles (e.g., 5-[¹⁸F]fluoro derivatives) demonstrate diagnostic utility in oncology, whereas brominated analogs remain underexplored in medicinal chemistry .

Table 2: Thermal Stability and Volatility Trends in Nitriles

Biological Activity

5-(4-Bromo-3-methyl-phenoxy)pentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN, with a molecular weight of approximately 270.17 g/mol. Its structure features a brominated phenoxy group linked to a pentanenitrile chain, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrN |

| Molecular Weight | 270.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially increasing its membrane permeability and binding affinity to target sites.

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and modulation of inflammatory cytokine production.

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Potential Therapeutic Uses

Given its biological activity, this compound could be explored for therapeutic applications in treating infections and inflammatory diseases. Its structural similarity to known anti-inflammatory agents suggests it may act as a modulator of inflammatory pathways.

Research Findings

Recent studies have highlighted the compound's ability to inhibit the NF-kB pathway, a critical regulator of inflammation. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.